molecular formula C9H9NS B1302252 4-(Methylthio)phenylacetonitrile CAS No. 38746-92-8

4-(Methylthio)phenylacetonitrile

Cat. No. B1302252
CAS RN: 38746-92-8
M. Wt: 163.24 g/mol
InChI Key: BBPATOFBGJZMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)phenylacetonitrile is an organic compound with the molecular formula C9H9NS . It has a molecular weight of 163.24 g/mol . The compound is also known by several synonyms, including 2-(4-methylsulfanylphenyl)acetonitrile .


Molecular Structure Analysis

The IUPAC name for 4-(Methylthio)phenylacetonitrile is 2-(4-methylsulfanylphenyl)acetonitrile . The InChI string and the canonical SMILES string for the compound are InChI=1S/C9H9NS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 and CSC1=CC=C(C=C1)CC#N respectively .


Physical And Chemical Properties Analysis

4-(Methylthio)phenylacetonitrile has a molecular weight of 163.24 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 163.04557046 g/mol . The topological polar surface area is 49.1 Ų .

Scientific Research Applications

Organic Chemistry - Synthesis of Polyaromatic Hydrocarbons

  • Summary of Application : 4-(Methylthio)phenylacetonitrile is used in the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles and 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles . These compounds are intermediates in the synthesis of various heterocycles/carbocycles and different donor−acceptor (D−A)-containing heteroaromatic or polycyclic organic fluorophores .
  • Methods of Application : The synthesis involves a domino process with consecutive addition−elimination, intramolecular cyclization, and ring opening and closing sequences . The in situ generated 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile plays multiple roles in the construction of these polyaromatic hydrocarbons .
  • Results or Outcomes : The process is highly efficient and has been used to create various novel polyaromatic hydrocarbons . These compounds have applications in organic light emitting diodes (OLEDs), liquid crystal displays (LCDs) of mobile phones, fluorescent dyes, and highly effective sensor and biological probes .

Safety And Hazards

4-(Methylthio)phenylacetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin, eyes, or clothing . It should be stored in a sealed container in a dry and well-ventilated place .

properties

IUPAC Name

2-(4-methylsulfanylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPATOFBGJZMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375019
Record name 4-(Methylthio)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)phenylacetonitrile

CAS RN

38746-92-8
Record name 4-(Methylthio)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38746-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride were dissolved in 45.5 g of toluene. 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride and 14.4 g of water were then added. The mixture was stirred at 80-85° C. for 2 h. The reaction mixture was admixed with 30 g of toluene and 45 g of water, the aqueous phase was decanted off and the organic phase was concentrated. This gave a residue of 24.6 g of the title product in a yield of >95% (according to NMR) in the form of a pink solid.
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
solvent
Reaction Step One
Quantity
9.29 g
Type
reactant
Reaction Step Two
Name
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
catalyst
Reaction Step Two
Name
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)phenylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-(Methylthio)phenylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-(Methylthio)phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-(Methylthio)phenylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-(Methylthio)phenylacetonitrile

Citations

For This Compound
3
Citations
V Sumangala, B Poojary… - … of Chemical and …, 2012 - manipal.pure.elsevier.com
Disubstituted [1, 3, 4]-oxadaiazoles (6a-b), Mannich bases (7a-f) and S-alkylated derivatives (8a-f) have been synthesized from 4-(methylsulfonyl/sulfinyl) phenylaceticacid (3a-b) …
MB Sommer, M Begtrup… - The Journal of Organic …, 1990 - ACS Publications
(2-CyanoMyl) arylacetonitriles Me obtained by displacement of halogen of 2-halobenzonitriles with phenyl-acetonitrile anions. The method also applies to a number of heteroaromatics …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
P Jacob III, AT Shulgin - Journal of Medicinal Chemistry, 1981 - ACS Publications
Two monothio analogues of mescaline and threemonothio analogues of 2, 3, 4-trimethoxyphenethylamine (isomescaline) have been synthesized and characterized. Only the two …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.